Lipophilicity Advantage Over 7-Methyl and 7-Bromomethyl Analogs
The target compound's calculated partition coefficient (XlogP) of 2.0 places it within the optimal range (LogP 1-3) for CNS drug candidates, balancing membrane permeability with aqueous solubility. This is a significant improvement over the more lipophilic 7-methyl analog (XlogP ~2.7), which may suffer from poor solubility and higher non-specific binding, and the 7-bromomethyl analog (XlogP ~2.9), which is too lipophilic for many oral drug development programs. This property makes it a superior starting point for lead optimization [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XlogP = 2.0 |
| Comparator Or Baseline | 4-(Furan-3-yl)-7-methylquinoline (CAS 179380-96-2): XlogP ~2.7; 7-(Bromomethyl)-4-(furan-3-yl)quinoline (CAS 1427501-45-8): XlogP ~2.9 |
| Quantified Difference | ΔXlogP = -0.7 vs. 7-methyl; -0.9 vs. 7-bromomethyl |
| Conditions | In silico calculation (XlogP3-AA method) |
Why This Matters
A lower, more balanced LogP value directly translates to improved drug-likeness, reducing attrition rates during preclinical development due to poor ADME properties.
- [1] BaseChem. 4-FURAN-3-YL-7-HYDROXYMETHYLQUINOLINE. CAS 168154-44-7. Accessed 2026. View Source
